molecular formula C13H13NO B8347850 2-Methyl-7-(oxetan-3-yl)quinoline

2-Methyl-7-(oxetan-3-yl)quinoline

Cat. No.: B8347850
M. Wt: 199.25 g/mol
InChI Key: UAPFHGQAEYMITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(oxetan-3-yl)quinoline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-7-(oxetan-3-yl)quinoline

InChI

InChI=1S/C13H13NO/c1-9-2-3-10-4-5-11(6-13(10)14-9)12-7-15-8-12/h2-6,12H,7-8H2,1H3

InChI Key

UAPFHGQAEYMITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3COC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methylquinolin-7-yl)propane-1,3-diol (0.100 g, 0.46 mmol) and PPh3 (0.241 g, 0.921 mmol) in toluene (10 mL) was added zinc(II) dimethylcarbamodithioate (0.211 g, 0.690 mmol) and DEAD (0.145 ml, 0.921 mmol). The resulting mixture was stirred at ambient temperature for 30 hours. The solvent was removed under reduced pressure, and water (20 mL) and ethyl acetate (30 mL) were added. The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue obtained was purified by C-18 reverse phase flash chromatography (Biotage SP4 unit, C-18 25M column, 0-90% CH3CN/water gradient; 25 CV)) to give 2-methyl-7-(oxetan-3-yl)quinoline (0.020 g, 0.100 mmol, 22% yield) as a solid.
Name
2-(2-methylquinolin-7-yl)propane-1,3-diol
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.241 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.145 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
zinc(II) dimethylcarbamodithioate
Quantity
0.211 g
Type
catalyst
Reaction Step One

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